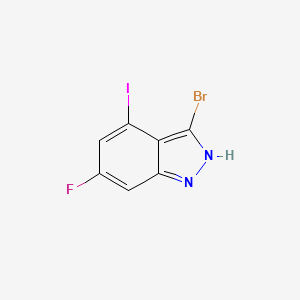

3-Bromo-6-fluoro-4-iodoindazole

Description

Significance of Polyhalogenated Indazole Scaffolds in Advanced Organic Synthesis and Methodology Development

Polyhalogenated indazole scaffolds, such as 3-Bromo-6-fluoro-4-iodoindazole, are particularly valuable in advanced organic synthesis. The presence of multiple, distinct halogen atoms (bromine, fluorine, and iodine) on the indazole ring provides a platform for selective and sequential chemical transformations. Each halogen atom offers a unique reactive handle that can be targeted under specific reaction conditions, allowing for the stepwise introduction of various functional groups.

This differential reactivity is a key tool in the development of complex molecular architectures. For instance, the iodine atom is typically the most reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of new carbon-carbon bonds. The bromine atom can then be functionalized in a subsequent step, often requiring different catalytic systems or reaction conditions. The fluorine atom, while generally less reactive in cross-coupling reactions, significantly influences the electronic properties of the molecule, impacting its reactivity and biological activity. This strategic, multi-stage functionalization is a powerful approach in the synthesis of novel compounds with precisely tailored properties.

The development of synthetic methods that can selectively manipulate these halogenated sites is a significant area of research. ajrconline.orgorganic-chemistry.org These methodologies not only expand the toolbox of organic chemists but also enable the efficient construction of libraries of diverse indazole derivatives for screening in various applications, including medicinal chemistry and materials science. nih.govresearchgate.net

Overview of Strategic Academic Research Directions for Structurally Diverse Heterocycles

Academic research in heterocyclic chemistry is increasingly focused on the creation of structural diversity. acs.orgnih.gov The rationale behind this is that novel and diverse molecular frameworks are more likely to exhibit new and interesting biological or material properties. acs.orgresearchgate.net Nitrogen heterocycles, in particular, are a major focus, as they are found in a large percentage of FDA-approved drugs. acs.orgnih.govresearchgate.net

Key strategic directions include:

Development of Novel Synthetic Methodologies: Researchers are constantly seeking new and more efficient ways to synthesize heterocyclic compounds. nih.govajrconline.orgorganic-chemistry.org This includes the development of one-pot reactions, multicomponent reactions, and the use of novel catalysts to improve yields, reduce waste, and increase the complexity of the molecules that can be synthesized. ajrconline.org

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a rapidly growing area of research. This approach offers a more atom-economical way to introduce new functional groups into a molecule, as it avoids the need for pre-functionalized starting materials.

Exploration of New Scaffolds: While established heterocyclic systems are still widely studied, there is a growing interest in the synthesis and investigation of novel and more complex heterocyclic scaffolds. nih.gov

Application-Oriented Synthesis: Much of the research in this area is driven by specific applications, such as the development of new pharmaceuticals or materials with unique optical or electronic properties. researchgate.netnih.gov

Rationale for In-depth Academic Inquiry into this compound

The compound this compound (CAS No. 887567-91-1) serves as a prime candidate for in-depth academic inquiry due to its unique combination of structural features. molbase.comchiralen.com The presence of three different halogen atoms on the indazole core makes it an exceptionally versatile building block for organic synthesis.

The distinct reactivity of the iodo, bromo, and fluoro substituents allows for a programmed and regioselective functionalization of the molecule. This opens the door to the synthesis of a vast array of complex indazole derivatives that would be difficult to access through other means. The fluorine atom, in particular, can impart unique properties to the final molecules, such as increased metabolic stability and altered binding affinities, which are highly desirable in medicinal chemistry.

In-depth research into the reactivity and synthetic applications of this compound can lead to the discovery of new synthetic methodologies and the creation of novel compounds with potential applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoro-4-iodo-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJZRHAHNHGVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Strategies and Advanced Synthetic Methodologies for 3 Bromo 6 Fluoro 4 Iodoindazole

Foundational Cyclization Approaches to the Indazole Corenih.govresearchgate.netnih.gov

The construction of the indazole nucleus is the primary step in the synthesis of 3-bromo-6-fluoro-4-iodoindazole. Various cyclization strategies have been developed to form this bicyclic heteroaromatic system, which is composed of a pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.govchemicalbook.com These methods can be broadly categorized into regioselective annulation protocols and catalytic or non-catalytic cyclization routes.

Regioselective Annulation Protocols for Substituted Benzenes and Pyrazole Precursorsnih.govresearchgate.netnih.govrsc.org

Regioselective annulation offers a powerful method for constructing the indazole core with predefined substitution patterns on the benzene ring. These protocols often start with appropriately substituted benzene derivatives that undergo cyclization to form the desired indazole.

One common approach involves the use of ortho-substituted nitroaromatics. For instance, a substituted o-nitrobenzaldehyde can undergo reductive cyclization to yield the corresponding indazole. chemicalbook.comchemrxiv.org In the context of this compound, a plausible starting material would be a 2-nitro-4-fluoro-6-bromotoluene derivative. The synthesis of 4-bromo-6-fluoro-1H-indazole has been achieved starting from 2-bromo-4-fluoro-6-nitrotoluene (B45430). chemicalbook.com This intermediate undergoes cyclization, often mediated by a reducing agent like iron in acetic acid, to form the 6-fluoro-4-bromo-indazole core. chemicalbook.com

Another strategy involves the [3+2] annulation of arynes with hydrazones. organic-chemistry.orgacs.org This method allows for the construction of the 1H-indazole skeleton under mild conditions. The reaction can accommodate various substituents on both the aryne and hydrazone components, offering a versatile entry to diversely functionalized indazoles. acs.org

The table below summarizes key starting materials and the resulting indazole core structures relevant to the synthesis of the target molecule.

| Starting Material Precursor | Key Reaction Type | Resulting Indazole Core | Reference(s) |

| 2-Bromo-4-fluoro-6-nitrotoluene | Reductive Cyclization | 4-Bromo-6-fluoro-1H-indazole | chemicalbook.com |

| Substituted Arynes and Hydrazones | [3+2] Annulation | Substituted 1H-Indazoles | organic-chemistry.orgacs.org |

| o-Fluorobenzaldehydes and Hydrazine (B178648) | Condensation/Cyclization | Substituted 1H-Indazoles | acs.org |

| 2-Halobenzonitriles and Hydrazine Derivatives | Cascade Coupling-Condensation | 3-Aminoindazoles | organic-chemistry.org |

| o-Toluidines | Diazotization/Ring Closure | 1H-Indazole | chemicalbook.com |

Catalytic and Non-Catalytic Routes to Indazole Formationnih.govchemicalbook.comrsc.orgorganic-chemistry.orgresearchgate.netbenchchem.com

Both catalytic and non-catalytic methods are employed for the cyclization step in indazole synthesis. Transition-metal catalysis, in particular, has emerged as a powerful tool for achieving high efficiency and selectivity. nih.govbenthamdirect.comingentaconnect.com

Catalytic Routes:

Palladium-catalyzed reactions: Palladium catalysts are widely used in C-N and C-C bond-forming reactions that can be adapted for indazole synthesis. For example, Pd-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a route to N-substituted 1H-indazoles. beilstein-journals.org

Copper-catalyzed reactions: Copper catalysts are effective for N-N bond formation. A notable example is the Cu(OAc)₂-mediated cyclization of ketimines, prepared from o-aminobenzonitriles, to form 1H-indazoles using oxygen as the oxidant. nih.gov Another copper-catalyzed method involves the intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org

Rhodium-catalyzed reactions: Rhodium catalysts, often in combination with copper or silver co-catalysts, enable the synthesis of indazoles through C-H activation and annulation cascades. nih.gov For instance, Rh(III)/Cu(II)-catalyzed sequential C-H activation and intramolecular cascade annulation of imidates and nitrosobenzenes affords 1H-indazoles. nih.gov

Cobalt-catalyzed reactions: Cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes via C-H bond functionalization and cyclization. nih.gov

Non-Catalytic Routes:

Condensation reactions: A straightforward, non-catalytic approach involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. acs.org This method can, however, be complicated by side reactions like the Wolf-Kishner reduction, particularly when starting directly from the aldehyde. acs.org

Rearrangement reactions: An interesting, metal-free method involves the rearrangement of 7-nitroisatins upon reaction with hydrazine hydrate (B1144303) to form polyfunctional indazoles. researchgate.net

The following table provides an overview of various catalytic and non-catalytic methods for indazole synthesis.

| Method | Catalyst/Reagent | Precursors | Product Type | Reference(s) |

| C-H Activation/Annulation | Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |

| C-H Functionalization/Cyclization | Co(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.gov |

| Intramolecular N-Arylation | CuI | o-Chlorinated Arylhydrazones | N-substituted 1H-Indazoles | beilstein-journals.org |

| N-N Bond Formation | Cu(OAc)₂/O₂ | o-Aminobenzonitriles | 1H-Indazoles | nih.gov |

| Condensation | Hydrazine | o-Fluorobenzaldehydes | 1H-Indazoles | acs.org |

| Rearrangement | Hydrazine Hydrate | 7-Nitroisatins | Polyfunctional Indazoles | researchgate.net |

Precision Halogenation Techniques for the Indazole Systemchemrxiv.orgacs.orgbenthamdirect.comingentaconnect.comnih.govchim.it

Once the indazole core is formed, the next critical phase is the sequential and regioselective introduction of bromine, fluorine, and iodine atoms at the C-3, C-6, and C-4 positions, respectively. The order of these halogenation steps is crucial to manage the directing effects of the existing substituents.

Directed Bromination at the C-3 Position: Methodological Control and Substrate Scopechemrxiv.orgacs.orgbenthamdirect.comnih.gov

The C-3 position of the indazole ring is generally susceptible to electrophilic attack. nih.gov However, achieving selective bromination at this position requires careful control of reaction conditions to avoid side reactions.

Electrophilic Bromination: Direct bromination of indazoles can be achieved using various brominating agents. A common method employs N-bromosuccinimide (NBS) as the bromine source. researchgate.net Visible-light photoredox catalysis with an organic dye like erythrosine B can activate NBS, leading to efficient bromination under mild conditions. researchgate.net Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which allows for rapid and site-specific C-3 bromination, often assisted by ultrasound irradiation. rsc.orgnih.gov This method demonstrates good tolerance for various functional groups on the indazole ring. nih.gov

Substrate Scope: The efficiency of C-3 bromination can be influenced by the substituents already present on the indazole ring. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups may require harsher conditions or lead to lower yields. nih.gov For a 6-fluoro-4-iodoindazole substrate, the electronic effects of the fluorine and iodine atoms would influence the reactivity at the C-3 position.

The table below highlights common methods for the C-3 bromination of indazoles.

| Reagent | Conditions | Key Features | Reference(s) |

| N-Bromosuccinimide (NBS) | Visible-light photoredox catalysis (Erythrosine B) | Mild conditions, avoids competing pathways | researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound irradiation | Rapid reaction times (30 min), good functional group tolerance | rsc.orgnih.gov |

| Bromine (Br₂) | Acetic acid | Conventional method, may lack selectivity | nih.gov |

Selective Fluorination at the C-6 Position: Advanced Reagents and Reaction Conditionsnih.gov

Introducing a fluorine atom at the C-6 position of the indazole ring typically involves starting with a pre-fluorinated benzene derivative before the cyclization to form the indazole core. Direct fluorination of a pre-formed indazole at the C-6 position is challenging due to the difficulty in controlling regioselectivity and the high reactivity of many fluorinating agents.

Starting from Fluorinated Precursors: The most common and reliable method is to begin the synthesis with a benzene ring that already contains the fluorine atom at the desired position. For instance, starting with a 4-fluoro-substituted aniline (B41778) or benzaldehyde (B42025) derivative ensures the fluorine is correctly placed in the final indazole product. The synthesis of 4-bromo-6-fluoro-1H-indazole from 2-bromo-4-fluoro-6-nitrotoluene is a prime example of this strategy. chemicalbook.com

Advanced Fluorinating Reagents: While direct C-6 fluorination is less common, modern electrophilic fluorinating reagents like Selectfluor® (N-fluorobenzenesulfonimide) have shown utility in the fluorination of activated aromatic systems. nih.gov In some heterocyclic systems, the regioselectivity of fluorination with Selectfluor® can be directed by existing functional groups. nih.gov However, for indazoles, this approach is less established for the C-6 position and would likely lead to a mixture of isomers without strong directing groups. Research on fluorinated indazoles has shown that fluorination can increase the inhibitory potency and selectivity for certain biological targets, such as nitric oxide synthase (NOS). drugbank.com

Targeted Iodination at the C-4 Position: Strategies for Ortho-Functionalizationbenthamdirect.com

The introduction of an iodine atom at the C-4 position represents a significant challenge due to the steric hindrance from the fused pyrazole ring and the potential for reaction at other activated positions. This ortho-functionalization often requires specific directing group strategies.

Electrophilic Iodination: The C-4 position is not the most electronically favored site for electrophilic substitution on the indazole ring. However, under specific conditions, direct iodination is possible. A common method for C-3 iodination involves using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.itmdpi.com Adapting this for C-4 iodination would be difficult without a directing group.

Directed Ortho-Metalation: A more controlled approach for C-4 functionalization is directed ortho-metalation. This involves using a directing group on the indazole ring to guide a metalating agent (e.g., a lithium or palladium species) to the C-4 position. Subsequent quenching with an iodine source (e.g., I₂) would then install the iodine atom. While specific examples for C-4 iodination of indazoles via this method are not abundant in the provided search results, it is a well-established strategy for ortho-functionalization of aromatic rings. nih.govresearchgate.net

Palladium-Catalyzed C-H Iodination: Recent advances in palladium catalysis have enabled the direct C-H iodination of arenes and heterocycles. nih.gov These methods often utilize a directing group to achieve high regioselectivity. For instance, an amide directing group can effectively guide a palladium catalyst to the ortho position for iodination with molecular iodine as the oxidant. nih.gov Applying such a strategy to a suitably derivatized indazole could provide a viable route to 4-iodoindazoles.

The synthesis of this compound likely proceeds via an initial formation of a 6-fluoroindazole derivative, followed by sequential halogenations. A plausible route would involve the formation of 4-bromo-6-fluoro-1H-indazole, chemicalbook.com followed by iodination and then bromination, or another sequence depending on the directing effects of the halogens at each step.

Multi-Step Convergent and Linear Synthesis Pathways

Linear Synthesis: A linear approach to this compound would typically begin with a commercially available substituted indazole, such as 6-fluoro-1H-indazole. This pathway involves the sequential introduction of iodine and bromine atoms onto the indazole core. The order of halogenation is critical to achieving the desired substitution pattern. For instance, direct C-H halogenation can be employed, where the indazole is treated with an iodinating agent followed by a brominating agent, or vice-versa. rsc.orgrsc.org The regioselectivity of these additions is governed by the electronic properties of the existing substituents and the reaction conditions. d-nb.infonih.gov One plausible linear route could start from 2-bromo-4-fluoro-6-nitrotoluene, which can be cyclized to form a 4-bromo-6-fluoroindazole, followed by a regioselective iodination at the C3 position. chim.itchemicalbook.com

Optimization of Reaction Parameters for Enhanced Yield and Stereochemical Control

Achieving high yield and precise stereochemical control in the synthesis of polyhalogenated indazoles is critically dependent on the optimization of reaction parameters. The regioselectivity of halogenation reactions on the indazole ring is particularly sensitive to the choice of reagents, solvent, temperature, and reaction time. rsc.orgnih.gov

Key parameters for optimization include:

Halogenating Agents: The use of N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), often provides better regioselectivity and milder reaction conditions compared to diatomic halogens like Br₂. rsc.orgrsc.org

Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction outcome. d-nb.info For instance, environmentally friendly solvents like ethanol (B145695) have been shown to provide excellent yields in the mono-bromination of 2H-indazoles. rsc.org The choice of solvent can also affect the solubility of reagents and intermediates, thereby impacting reaction rates and yields.

Temperature and Time: Fine-tuning the reaction temperature and duration is crucial. Lower temperatures may favor kinetic products, while higher temperatures can lead to thermodynamic products or the formation of undesired byproducts. For poly-halogenations, a step-wise approach with careful temperature control for each halogen addition is often necessary. nih.gov

Base/Acid Catalysis: The presence of a base or acid can influence the reactivity of the indazole nucleus and the halogenating agent. organic-chemistry.org For example, iodination with I₂ is often performed under basic conditions to generate the more reactive iodinating species. chim.it

| Parameter | Condition | Effect on Halogenation of Indazoles | Reference |

|---|---|---|---|

| Halogenating Agent | NBS vs. Br₂ | NBS often provides higher selectivity and avoids harsh conditions associated with Br₂. | rsc.orgrsc.org |

| Solvent | Ethanol or Water | Can serve as green solvent alternatives, in some cases leading to excellent yields. | rsc.orgnih.gov |

| Temperature | 50 °C | Increased temperature can improve yields in mono-bromination, but must be controlled to prevent poly-halogenation. | nih.gov |

| Catalyst | Metal-free | Avoids metal contamination and often involves milder, more environmentally friendly conditions. | rsc.orgrsc.org |

Purification and Isolation Methodologies for Polyhalogenated Indazoles

The purification of polyhalogenated indazoles is often challenging due to the presence of regioisomers with very similar physical properties. The separation of these closely related compounds is a critical step to obtain the desired product in high purity. researchgate.net

Commonly employed purification techniques include:

Column Chromatography: This is the most widely used method for separating isomers. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for achieving good separation. For halogenated isomers with similar polarities, specialized columns or gradient elution may be necessary. researchgate.net

Recrystallization: If the target compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. google.com This technique relies on differences in solubility between the desired product and impurities at different temperatures.

High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography: For difficult separations, preparative HPLC or high-speed counter-current chromatography (HSCCC) can be employed. nih.gov These techniques offer higher resolution and are capable of separating isomers that are difficult to resolve by conventional column chromatography.

Derivatization: In some cases, isomers can be separated by converting them into derivatives that have more distinct physical properties. researchgate.net After separation, the derivative can be converted back to the original compound.

Green Chemistry Principles in the Synthesis of Halogenated Indazoles

The application of green chemistry principles is becoming increasingly important in the synthesis of complex molecules like halogenated indazoles to minimize environmental impact and improve safety. researchgate.netund.edu

Solvent-Free and Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent can lead to higher reaction rates, reduced waste, and simplified work-up procedures. Solid-state reactions or reactions under neat conditions are examples of solvent-free approaches.

Environmentally Benign Solvents: When a solvent is necessary, the use of green solvents is preferred. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of environmentally benign solvents that have been successfully used in the synthesis of indazoles. rsc.orgnih.gov For instance, the mono-halogenation of 2H-indazoles has been achieved in good yields using water as the solvent. nih.gov

| Conventional Solvent | Green Alternative | Advantages of Green Alternative | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Water | Non-toxic, non-flammable, readily available, and environmentally safe. | nih.gov |

| Dimethylformamide (DMF) | Ethanol | Renewable, biodegradable, and has a lower toxicity profile. | rsc.org |

| Acetonitrile | Polyethylene Glycol (PEG) | Recyclable, non-volatile, and can act as a phase-transfer catalyst. | nih.gov |

Catalyst-Free and Recyclable Catalyst Applications in Indazole Synthesis

The development of catalyst-free reactions and the use of recyclable catalysts are central to green synthetic methodologies.

Catalyst-Free Halogenation: Recent research has focused on developing metal-free and catalyst-free methods for the halogenation of indazoles. rsc.orgresearchgate.net These methods often utilize reagents like N-halosuccinimides under thermal or photochemical conditions, completely avoiding the use of metal catalysts. rsc.orgrsc.org Electrochemical methods also offer a catalyst- and oxidant-free route for the halogenation of 2H-indazoles. researchgate.net

Recyclable Catalysts: When a catalyst is required, using a heterogeneous or recyclable catalyst is a greener alternative. Copper oxide nanoparticles supported on activated carbon have been used as an efficient and recyclable heterogeneous catalyst for the synthesis of 2H-indazoles. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Similarly, cobalt-based catalysts have been developed for indazole synthesis, offering a less precious metal alternative to rhodium or palladium. nih.gov Iodine-mediated synthesis provides an efficient route that avoids the use of heavy metals. nih.gov

Advanced Computational and Theoretical Investigations of 3 Bromo 6 Fluoro 4 Iodoindazole

Quantum Chemical Characterization: Electronic Structure and Energetics

Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer insights into the electronic structure, stability, and potential reactivity of complex organic molecules like halogenated indazoles.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry and explore the conformational landscape of molecules. nih.govnih.gov For substituted indazoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to predict bond lengths, bond angles, and dihedral angles of the most stable tautomeric forms. nih.govcore.ac.uk The indazole core can exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. beilstein-journals.orgnih.govnih.gov Computational studies on various substituted indazoles have consistently shown the 1H-tautomer to be the predominant form. nih.govnih.gov

The presence of multiple bulky halogen substituents (bromo, fluoro, and iodo) on the indazole ring of 3-bromo-6-fluoro-4-iodoindazole would introduce significant steric and electronic effects. A DFT study would be crucial to predict the preferred conformation of the molecule, including the planarity of the bicyclic system and the orientation of the substituents. These calculations would also provide the relative energies of different possible conformers, identifying the global minimum on the potential energy surface.

Illustrative Data Table: Predicted Geometrical Parameters for a Substituted Indazole Derivative (based on analogous systems)

| Parameter | Predicted Value (Angstroms/Degrees) |

| C3-Br Bond Length | ~1.88 Å |

| C4-I Bond Length | ~2.10 Å |

| C6-F Bond Length | ~1.35 Å |

| N1-N2 Bond Length | ~1.37 Å |

| C3a-C7a Bond Length | ~1.40 Å |

| Dihedral Angle (C4-C5-C6-C7) | ~0.5° |

Note: These are representative values and would need to be calculated specifically for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comlibretexts.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For halogenated indazoles, the distribution and energy of these orbitals would be significantly influenced by the electron-withdrawing nature of the halogen atoms. FMO analysis can help predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Illustrative Data Table: FMO Analysis of Representative Indazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Indazole Derivative A | -6.35 | -1.43 | 4.92 |

| Indazole Derivative B | -5.28 | -2.61 | 2.67 |

| Indazole Derivative C | -6.88 | -2.45 | 4.43 |

Data adapted from computational studies on various indazole derivatives. nih.gov

Understanding the distribution of charge within a molecule is fundamental to predicting its intermolecular interactions and reactive behavior. DFT calculations can provide detailed information on charge distribution through methods like Natural Bond Orbital (NBO) analysis. beilstein-journals.org NBO analysis gives insights into the charge on each atom, revealing the electronic effects of substituents.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov For this compound, the MEP surface would likely show negative potential around the nitrogen atoms and potentially the fluorine atom, while the regions around the hydrogen and bromine/iodine atoms might exhibit more positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. beilstein-journals.orgbeilstein-journals.orgfrontiersin.org

For a chemical reaction, computational methods can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition state (TS). youtube.comyoutube.comyoutube.com Locating and characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. youtube.comyoutube.com

For instance, in the case of N-alkylation of indazoles, a common reaction for this class of compounds, DFT calculations can be employed to model the reaction pathway. beilstein-journals.orgnih.govnih.gov This would involve identifying the transition state structure for the attack of an alkylating agent on either the N1 or N2 position of the indazole ring. By comparing the activation energies for the two possible pathways, one can predict the regioselectivity of the reaction. beilstein-journals.org The presence of different halogens on the indazole ring would influence the charge distribution and steric hindrance, thereby affecting the transition state energies and the final product ratio. nih.govnih.gov

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway. nih.gov For reactions involving charged intermediates or transition states, the choice of solvent and the method of modeling its effects can be paramount in obtaining results that are consistent with experimental observations. nih.govnih.gov

Molecular Dynamics Simulations: Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their motions and interactions. While specific MD simulation studies on this compound are not widely available in public literature, the principles derived from simulations of related substituted indazoles can be extrapolated to understand its likely dynamic characteristics.

Conformational Landscape and Tautomerism Studies in Substituted Indazoles

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov The position of the hydrogen atom on one of the two nitrogen atoms significantly influences the electronic distribution and, consequently, the molecule's properties. nih.govnih.gov Computational studies on a variety of substituted indazoles have consistently shown that the 1H-tautomer is generally more thermodynamically stable than the 2H-form. nih.govnih.gov This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H-tautomer, which confers greater aromatic stability.

For this compound, computational methods like Density Functional Theory (DFT) would be employed to calculate the relative energies of the 1H and 2H tautomers. These calculations would likely confirm the greater stability of the 1H-tautomer.

The conformational landscape of substituted indazoles is also a subject of computational investigation. While the indazole ring itself is rigid, the orientation of its substituents can lead to different conformers. For this compound, the primary conformational flexibility would arise from any potential, albeit very slight, out-of-plane distortions of the substituents. However, for a planar aromatic system, distinct rotational conformers are not expected in the same way as for molecules with single bonds. The focus of conformational analysis for such a system is more on the stable tautomeric form.

| Tautomer of this compound | Relative Energy (kcal/mol) (Hypothetical) | Dipole Moment (Debye) (Hypothetical) |

| 1H-Tautomer | 0.00 | 2.5 |

| 2H-Tautomer | + 4.5 | 3.8 |

This table presents hypothetical data based on general principles of indazole tautomerism, as specific computational results for this compound are not available. The 1H-tautomer is expected to be more stable.

Weak Non-Covalent Interactions and Packing Motifs

The presence of multiple halogen atoms (bromine, fluorine, and iodine) on the indazole scaffold of this compound makes weak non-covalent interactions particularly significant in determining its solid-state structure and, potentially, its reactivity and stability. Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is expected to play a crucial role.

The iodine and bromine atoms in the molecule are strong halogen bond donors, while the nitrogen atoms of the pyrazole (B372694) ring can act as halogen bond acceptors. These interactions, along with weaker C-H···F and C-H···N hydrogen bonds, would likely dictate the crystal packing motif. Computational studies, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect and quantify the energetic contributions of these different non-covalent interactions, including electrostatic, exchange, induction, and dispersion components. nih.gov

The interplay of these weak forces can lead to the formation of specific supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks. Understanding these packing motifs is essential as they can influence the material's physical properties, such as melting point and solubility, as well as its chemical stability. The electron-deficient nature of the halogenated aromatic system could also facilitate anion-π interactions in the presence of suitable anions. nih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Significance in this compound |

| Halogen Bonding | C-I, C-Br | N (indazole), O (in solvent/other molecules) | Strong and directional, likely to be a primary determinant of crystal packing. |

| Hydrogen Bonding | N-H | F, N, O | Important for forming dimeric or catemeric structures. |

| π-π Stacking | Indazole Ring | Indazole Ring | Can contribute to the stabilization of the crystal lattice. |

| Anion-π Interactions | Electron-deficient indazole ring | Anions | Possible in the presence of anionic species, influencing crystal formation. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Fluoro 4 Iodoindazole: Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments

High-resolution NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules. For 3-Bromo-6-fluoro-4-iodoindazole, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are essential to assign every proton and carbon and to confirm the 3, 4, and 6-positions of the iodo, bromo, and fluoro substituents, respectively.

Two-dimensional NMR experiments reveal correlations between nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, primarily through two or three bonds. In this compound, a cross-peak would be expected between the proton at position 5 (H-5) and the proton at position 7 (H-7), confirming their through-bond connectivity on the benzene (B151609) portion of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH). It would show unambiguous correlations between H-5 and C-5, and H-7 and C-7, allowing for the direct assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the regiochemistry of this molecule. It detects longer-range correlations (typically 2-4 bonds) between protons and carbons. By observing specific cross-peaks, the positions of the non-protonated (quaternary) carbons and their substituents can be deduced. For example, the H-5 proton would show correlations to the halogen-substituted carbons C-4 (iodo) and C-6 (fluoro), as well as the bridgehead carbon C-3a. Similarly, the H-7 proton would show correlations to C-5 and the bridgehead carbon C-7a. These correlations are indispensable for piecing together the full substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. For a planar molecule like this, NOESY can help confirm through-space proximities, such as between the N-H proton and the H-7 proton, further solidifying the structural assignment.

Table 1: Expected Key HMBC Correlations for Structural Confirmation

| Proton | Expected Key Correlated Carbons | Significance of Correlation |

|---|---|---|

| H-5 | C-4, C-6, C-7, C-3a | Confirms proximity to the iodo- and fluoro-substituted carbons and the pyrazole (B372694) ring. |

| H-7 | C-5, C-6, C-7a | Confirms proximity to the fluoro-substituted carbon and the pyrazole ring. |

| N1-H | C-7a, C-3 | Confirms the position of the N-H proton and its proximity to the pyrazole ring carbons. |

The chemical shifts (δ) of the ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is significantly influenced by the electronegativity and anisotropic effects of the halogen substituents. modgraph.co.uk

¹H NMR: The two aromatic protons, H-5 and H-7, would appear as doublets due to coupling with each other. The fluorine atom at C-6 exerts a strong electron-withdrawing effect, which would deshield the adjacent H-5 and H-7 protons, shifting their resonances downfield compared to unsubstituted indazole. chemicalbook.com The N-H proton typically appears as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon chemical shifts are profoundly affected by the attached halogens. smu.edu The C-F bond results in a large downfield shift for C-6 and a characteristic large one-bond coupling constant (¹JCF). The carbon atoms directly bonded to bromine (C-4) and iodine (C-3) also experience significant shifts. The "heavy atom effect" of bromine and particularly iodine can lead to shielding (upfield shifts) of the directly attached carbon compared to what might be expected based on electronegativity alone. smu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| N-H | 12.0 - 14.0 | Typical for indazole N-H proton in DMSO-d₆. acs.org |

| H-5 | 7.5 - 8.0 | Deshielded by adjacent fluorine and bromine. |

| H-7 | 7.8 - 8.3 | Deshielded by adjacent fluorine. |

| C-3 | ~110 - 125 | Influenced by iodine and pyrazole ring electronics. |

| C-4 | ~90 - 105 | Shielded due to the heavy atom effect of iodine. |

| C-5 | ~125 - 135 | Standard aromatic carbon shift. |

| C-6 | ~155 - 165 (d, ¹JCF ≈ 240-260 Hz) | Strongly deshielded by fluorine with large C-F coupling. |

| C-7 | ~110 - 120 | Influenced by adjacent fluorine. |

| C-3a | ~120 - 130 | Bridgehead carbon. |

| C-7a | ~140 - 150 | Bridgehead carbon adjacent to N1. |

Note: Predicted values are estimates based on general principles and data for related compounds. Solvent is assumed to be DMSO-d₆.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Molecular Dynamics

The spectra of this compound would be dominated by vibrations from the indazole core and the carbon-halogen bonds.

Indazole Ring Vibrations: These include N-H stretching (typically a broad band around 3100-3300 cm⁻¹ in the solid state), aromatic C-H stretching (just above 3000 cm⁻¹), and a series of complex C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region. davuniversity.orglibretexts.org

Carbon-Halogen Vibrations: The C-X stretching frequencies are highly dependent on the mass of the halogen atom and the bond strength. These bonds give rise to characteristic bands in the fingerprint region of the spectrum.

C-F Stretch: Strong absorption typically found in the 1100-1350 cm⁻¹ range. youtube.com

C-Br Stretch: Found at lower frequencies, typically in the 515-690 cm⁻¹ range. libretexts.org

C-I Stretch: Found at even lower frequencies, often below 500 cm⁻¹, and may be outside the range of standard FT-IR spectrometers but accessible by FT-Raman.

Table 3: Expected Characteristic Vibrational Modes

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | 3100 - 3300 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C/C=N Ring Stretch | 1400 - 1650 | FT-IR, Raman |

| C-F Stretch | 1100 - 1350 | FT-IR (Strong) |

| Aromatic C-H Bending | 800 - 900 | FT-IR |

| C-Br Stretch | 515 - 690 | FT-IR, Raman |

| C-I Stretch | ~500 or below | Raman |

Due to the complexity and potential for overlapping signals in the vibrational spectra of polyatomic molecules, definitive assignment of each band can be challenging. Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the vibrational frequencies and intensities. core.ac.ukasianresassoc.org By calculating the theoretical spectrum of the proposed structure, researchers can compare it to the experimental FT-IR and Raman data. rasayanjournal.co.in Calculated frequencies are often systematically higher than experimental ones and are corrected using a scaling factor to achieve better agreement. This correlation allows for a confident assignment of even minor or overlapping bands and provides deeper insight into the vibrational dynamics of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis (for mechanistic insights)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. nih.gov For this compound, HRMS would confirm the molecular formula C₇H₃BrFIN₂ by matching the measured mass to the calculated exact mass (340.9190).

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), HRMS can be used to study the molecule's fragmentation pathways. This provides valuable structural information by revealing the most labile bonds. The characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and the single isotopes of fluorine (¹⁹F) and iodine (¹²⁷I) would be key identifiers in the mass spectrum of the parent ion and its fragments. A plausible fragmentation pathway would likely involve the initial cleavage of the weakest carbon-halogen bond (C-I), followed by loss of the bromine atom or other neutral fragments.

Table 4: Predicted HRMS Data and Plausible Key Fragments

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Significance |

|---|---|---|---|

| [M]⁺ | [C₇H₃⁷⁹BrFIN₂]⁺ | 340.9190 | Molecular Ion |

| [M - I]⁺ | [C₇H₃⁷⁹BrFN₂]⁺ | 213.9467 | Loss of Iodine atom |

| [M - I - Br]⁺ | [C₇H₃FN₂]⁺ | 134.0280 | Loss of Iodine and Bromine |

| [M - Br]⁺ | [C₇H₃FIN₂]⁺ | 261.9399 | Loss of Bromine atom |

Note: Masses are calculated for the most abundant isotopes (⁷⁹Br).

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound this compound, particularly concerning its advanced spectroscopic and structural elucidation, is not publicly available. Therefore, it is not possible to provide a thorough and scientifically accurate article on the specific topics requested.

To generate the requested content, which includes detailed discussions on X-ray crystallography, crystal packing, specific geometric parameters (bond lengths, angles, torsions), aromaticity considerations, and electronic absorption and emission spectroscopy, access to published research that has synthesized and characterized this exact molecule is essential. Without such data, any attempt to construct the article would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.

Further research on this specific compound would be required to be published before a detailed article as outlined could be written.

Reactivity and Mechanistic Investigations of 3 Bromo 6 Fluoro 4 Iodoindazole

Palladium-Catalyzed Cross-Coupling Reactions and Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.de For polyhalogenated substrates like 3-bromo-6-fluoro-4-iodoindazole, the regioselectivity of these reactions is dictated by the relative reactivity of the C-X bonds, which generally follows the order C-I > C-Br > C-Cl > C-F. libretexts.org This predictable reactivity allows for sequential, site-selective functionalization.

The differential reactivity of the halogen substituents is key to controlling functionalization on the indazole ring. The C-4 iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the C-3 bromo group. The C-6 fluoro group is typically unreactive under these conditions.

Suzuki-Miyaura Coupling : This reaction, which couples an organoboron species with an organic halide, is highly effective for functionalizing haloindazoles. nih.govyonedalabs.com For this compound, the Suzuki-Miyaura reaction can be selectively performed at the C-4 position due to the high reactivity of the C-I bond. researchgate.net By carefully selecting the catalyst and conditions, a subsequent coupling can be performed at the C-3 position. Studies on 3-bromo-4-iodoindazoles have demonstrated that selective bis-Suzuki reactions can furnish 3,4-diarylindazoles. researchgate.net

Heck Coupling : The Heck reaction couples an alkene with an aryl halide. Similar to the Suzuki coupling, initial functionalization will occur at the C-4 iodo position. This method allows for the introduction of vinyl substituents onto the indazole core. researchgate.netrsc.org

Sonogashira Coupling : This reaction introduces alkyne moieties through the coupling of a terminal alkyne with an aryl halide. nih.gov The high reactivity of the C-4 iodo substituent allows for the selective formation of 4-alkynyl-3-bromo-6-fluoroindazole derivatives. rsc.orgresearchgate.net Further functionalization at the C-3 position is possible under more forcing conditions.

Stille Coupling : The Stille reaction utilizes organotin reagents for C-C bond formation. libretexts.org While often less favored due to the toxicity of tin reagents, it follows the same reactivity pattern, with the C-4 iodo position being the primary site for coupling. rsc.org

The following table summarizes the expected regioselectivity for various cross-coupling reactions.

| Reaction Type | Coupling Partner | Primary Reactive Site | Potential Secondary Site |

| Suzuki-Miyaura | Arylboronic acid | C-4 (Iodo) | C-3 (Bromo) |

| Heck | Alkene | C-4 (Iodo) | C-3 (Bromo) |

| Sonogashira | Terminal Alkyne | C-4 (Iodo) | C-3 (Bromo) |

| Stille | Organostannane | C-4 (Iodo) | C-3 (Bromo) |

The success and selectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated indazoles are highly dependent on the choice of catalyst system, including the palladium source and, crucially, the ancillary ligand. researchgate.net

Ligand Effects : The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. yonedalabs.com For challenging substrates or sequential couplings, specialized ligands are often required. Buchwald-type biaryl phosphine (B1218219) ligands (e.g., RuPhos, SPhos) and N-heterocyclic carbene (NHC) ligands have shown great efficacy in improving reaction rates and yields for the coupling of less reactive C-Br and C-Cl bonds. researchgate.net

Catalyst Optimization : Optimizing reaction conditions such as the base, solvent, and temperature is essential for achieving high yields and selectivity. thieme-connect.de For Suzuki-Miyaura reactions, a variety of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are used, often in mixed aqueous-organic solvents such as dioxane/water or DME/water. nih.govresearchgate.net Copper-free Sonogashira couplings are often preferred to avoid homocoupling of the alkyne partner. researchgate.net The development of heterogeneous catalysts, where the palladium complex is supported on a solid matrix like SBA-16 silica (B1680970), offers advantages in terms of catalyst recovery and reuse. rsc.orgresearchgate.net

The table below shows representative conditions for Suzuki-Miyaura reactions on related halo-heterocycles, which can be adapted for this compound.

| Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ / Dioxane-H₂O | Good to Excellent | researchgate.net |

| 3-Bromo-indazol-5-amine | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ / Dioxane-H₂O | Good to Excellent | researchgate.net |

| 4-Iodoanisole | Phenylboronic acid | PdNPs@g-C₃N₄-BLE | K₂CO₃ / EtOH-H₂O | 98% | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Indazole Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In SNAr reactions, the typical halogen reactivity order is inverted compared to cross-coupling: F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

For this compound, the C-6 position is activated for SNAr. The fluorine atom at this position is a good leaving group in this context, and the indazole ring, along with the other halogen substituents, provides the necessary electron deficiency to stabilize the intermediate Meisenheimer complex. nih.gov The reaction is amenable to a range of nucleophiles, including amines, alkoxides, and thiols, allowing for the introduction of diverse functional groups at the C-6 position. youtube.com

The presence of the bromine atom at C-3 and the iodine atom at C-4 significantly influences the reactivity of the C-6 fluoro substituent in SNAr reactions. Both halogens exert a strong electron-withdrawing inductive effect, which further depletes the electron density of the aromatic ring system. core.ac.uk This enhanced electrophilicity of the indazole core facilitates the initial attack by a nucleophile, thereby increasing the rate of the SNAr reaction at the C-6 position. masterorganicchemistry.comwikipedia.org The stabilization of the negative charge in the Meisenheimer intermediate is most effective when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org In this molecule, the C-4 iodo and the fused pyrazole (B372694) ring are ortho and para-like, respectively, to the C-6 position, enhancing its reactivity.

The table below shows expected outcomes for SNAr reactions on the target compound.

| Nucleophile (Nu-H) | Product Structure | Key Conditions |

| R₂NH (e.g., Morpholine) | 6-(Dialkylamino)-3-bromo-4-iodoindazole | K₂CO₃, DMF or DMSO |

| ROH (e.g., Methanol) | 3-Bromo-6-methoxy-4-iodoindazole | NaH or K₂CO₃, THF or DMF |

| RSH (e.g., Thiophenol) | 3-Bromo-6-(phenylthio)-4-iodoindazole | K₂CO₃ or Cs₂CO₃, DMF |

Directed Metalation and Lithiation Strategies: Regioselective Functionalization

Directed metalation and halogen-metal exchange are powerful methods for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgnih.gov These strategies generate organometallic intermediates that can react with a wide variety of electrophiles. nih.govznaturforsch.com

For polyhalogenated systems like this compound, halogen-metal exchange is the predominant pathway over direct C-H deprotonation. znaturforsch.com The rate of this exchange is dependent on the halogen, following the order I > Br > Cl. researchgate.net Therefore, treatment with an organolithium reagent (e.g., n-BuLi, s-BuLi) or a Grignard reagent (e.g., iPrMgCl·LiCl) will result in highly regioselective metalation at the C-4 position through iodine-metal exchange. znaturforsch.comresearchgate.net

The resulting organometallic species at C-4 can then be quenched with various electrophiles to install new functional groups. This provides a complementary strategy to palladium-catalyzed couplings for functionalizing the C-4 position, often under milder, low-temperature conditions. Directed lithiation using lithium amide bases like LDA can also be used, but in this substrate, the facile iodine-lithium exchange would likely dominate. znaturforsch.com Protection of the indazole N-H, for instance with a SEM group, can be used to direct lithiation in other systems, but the C-I bond remains the most reactive site for exchange in this specific molecule. nih.gov

The table below outlines the expected regioselective functionalization via halogen-metal exchange.

| Reagent | Intermediate | Electrophile (E+) | Final Product at C-4 |

| n-BuLi, THF, -78 °C | 4-Lithio-3-bromo-6-fluoroindazole | DMF | -CHO (Formyl) |

| n-BuLi, THF, -78 °C | 4-Lithio-3-bromo-6-fluoroindazole | CO₂ | -COOH (Carboxylic Acid) |

| iPrMgCl·LiCl, THF | 4-(Chloromagnesio)-3-bromo-6-fluoroindazole | Allyl bromide | -CH₂CH=CH₂ (Allyl) |

| iPrMgCl·LiCl, THF | 4-(Chloromagnesio)-3-bromo-6-fluoroindazole | I₂ | -I (Iodo, regeneration) |

Ortho-Metallation adjacent to Halogens or Nitrogen Atoms

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In the case of this compound, several sites could potentially undergo metallation. The outcome of a DoM reaction is dictated by the directing ability of the substituents, the choice of the metallating agent, and the reaction conditions. baranlab.orguwindsor.ca

The indazole nitrogen atoms can act as directing groups for metallation. After N-protection, for instance with a group that can coordinate with the metallating agent, deprotonation can be directed to an adjacent position. However, the presence of multiple halogens complicates this scenario. Strong bases like alkyllithiums (n-BuLi, s-BuLi, t-BuLi) are commonly used for these transformations, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the reactivity of the base by breaking up aggregates. baranlab.org

The halogens themselves can also direct metallation, although this is less common than their tendency to undergo halogen-metal exchange, especially for bromine and iodine. The order of reactivity for halogen-metal exchange is typically I > Br > Cl > F. Therefore, treatment of this compound with an alkyllithium reagent would most likely result in iodine-lithium exchange at the C4 position before any deprotonation occurs.

To achieve selective deprotonation, a kinetically controlled approach using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) could be employed. uwindsor.ca The most acidic proton on the benzene (B151609) ring is likely at the C7 position, influenced by the adjacent pyrazole ring and the fluorine at C6. Research on the C-7 functionalization of indazoles via DoM has shown that N-protection is crucial for directing metallation to this position. queensu.ca

Table 1: Potential Sites for Ortho-Metallation in this compound

| Potential Site | Directing Group | Required Conditions | Potential Issues |

| C7 | N1/N2 of indazole ring | N-protection, Strong non-nucleophilic base (e.g., LDA) | Competition from other sites |

| C5 | C6-Fluoro | Strong base | Weak directing group compared to others |

| C4 | C3-Bromo | Strong base | Halogen-metal exchange at C4 (Iodo) is more likely |

Electrophilic Quenching and Further Derivatization

Following successful metallation or halogen-metal exchange, the resulting organometallic intermediate, for instance, a lithiated indazole, is a potent nucleophile. This intermediate can be trapped with a wide array of electrophiles to introduce new functional groups onto the indazole scaffold. This two-step sequence of metallation-electrophilic quench is a cornerstone of modern synthetic chemistry for creating complex molecules. nih.gov

Assuming the predominant initial reaction with an alkyllithium is iodine-lithium exchange to form 3-bromo-6-fluoro-4-lithio-1H-indazole, this intermediate can then react with various electrophiles. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Quenching with carbon dioxide would produce a carboxylic acid, and reaction with alkyl halides could introduce an alkyl group.

This strategy allows for the systematic and regioselective construction of more complex indazole derivatives. The newly introduced functional group can then be used in subsequent transformations, such as cross-coupling reactions or further functional group interconversions, to build up molecular complexity.

Table 2: Examples of Electrophilic Quenching for a Metallated Indazole

| Electrophile | Reagent Example | Resulting Functional Group |

| Aldehyde/Ketone | Benzaldehyde (B42025) | Secondary Alcohol |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Alkyl Halide | Methyl Iodide | Alkyl Group |

| Silyl (B83357) Halide | Trimethylsilyl chloride (TMSCl) | Silyl Group |

| Disulfide | Dimethyl disulfide | Thioether |

| Borate Ester | Trimethyl borate | Boronic Acid |

Radical Reactions and Electrochemistry of Halogenated Indazoles

The field of radical chemistry and electrochemistry offers alternative pathways for the functionalization of heterocyclic compounds, often under mild conditions and with unique selectivities that complement traditional ionic reactions.

Electrochemical Oxidative Halogenation and Related Transformations

Electrochemical methods provide a green and efficient way to perform chemical transformations without the need for chemical oxidants or catalysts. researchgate.net An environmentally friendly electrochemical method for the halogenation of 2H-indazoles using sodium halides (NaX, where X = Cl, Br) has been developed. researchgate.net This process operates in the absence of metal catalysts and oxidants and shows a broad substrate scope. researchgate.net While this method typically targets the C3 position of 2H-indazoles, the principles could be adapted for other positions or for inter-halogen exchange on a pre-halogenated scaffold like this compound, although this would be synthetically challenging.

Other electrochemical transformations of indazoles have also been reported. For example, an electrochemical oxo-amination of 2H-indazoles has been developed for the synthesis of both symmetrical and unsymmetrical indazolylindazolones. nih.gov This reaction proceeds via an electrochemical oxygen reduction reaction (eORR) induced 1,3-oxo-amination. nih.gov The applicability of such a reaction to a heavily substituted substrate like this compound would depend on the electronic and steric effects of the halogen substituents.

Investigation of Radical Intermediates and Reaction Pathways

The mechanisms of these electrochemical reactions often involve radical intermediates. For instance, in electrochemical halogenation, the reaction is proposed to start with the anodic oxidation of the halide ion to generate a halogen radical. rsc.org This radical can then react with the substrate.

Cyclic voltammetry is a key technique used to study these reaction pathways. nih.govnih.gov By measuring the oxidation and reduction potentials of the reactants, it is possible to determine which species is likely to be oxidized or reduced first under the electrolytic conditions. nih.gov For example, in the electrochemical cross-coupling of isochromans and azoles, cyclic voltammetry experiments indicated that the reaction might involve both a radical process and an ionic pathway. nih.gov

Radical-radical cross-coupling reactions, often facilitated by photoredox catalysis, represent another modern approach to forming new bonds. nih.govnih.gov A photocatalytically generated silyl radical, for instance, can perform a halogen-atom abstraction to activate an alkyl halide for cross-coupling. nih.gov Given the presence of multiple halogens, this compound could potentially serve as a substrate in such reactions, with the iodo or bromo group being the most likely site for radical abstraction.

Ring-Opening, Rearrangement, and Cycloaddition Chemistry of the Indazole System

The indazole ring system itself can undergo a variety of transformations that alter its core structure. These reactions include ring-opening, rearrangements, and cycloadditions.

Under photochemical conditions, indazoles have been shown to rearrange into benzimidazoles. nih.govnih.govresearchgate.net This transformation is believed to proceed through a two-step mechanism involving excited-state tautomerization of a 1H-indazole to a 2H-indazole, followed by photochemical rearrangement of the 2H-isomer. nih.govnih.gov This offers a powerful method for skeletal editing of the heterocyclic core. researchgate.net

Ring-opening reactions of the indazole system have also been observed. For example, an electrochemical oxidative ring-opening of 2H-indazoles with alcohols has been reported to yield ortho-alkoxycarbonylated azobenzenes. researchgate.net

The indazole ring can also participate in cycloaddition reactions. A common example is the [3+2] cycloaddition of arynes with various partners to form indazoles. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org Conversely, the indazole ring itself can be a partner in cycloaddition reactions, although this is less common. The specific substitution pattern of this compound would influence its dienophilic or dienic character in such reactions.

Applications of 3 Bromo 6 Fluoro 4 Iodoindazole As a Building Block in Advanced Chemical Synthesis

Precursor for Complex Polycyclic Heterocyclic Systems and Novel Chemical Architectures

The indazole nucleus is a prevalent motif in many biologically active compounds and functional materials. The ability to further elaborate this core by forming additional fused rings is of significant interest. 3-Bromo-6-fluoro-4-iodoindazole is an ideal starting point for the construction of such polycyclic heterocyclic systems. The presence of multiple reactive handles allows for a variety of ring-forming strategies, including intramolecular cyclizations and transition-metal-catalyzed annulations. researchgate.netresearchgate.net

For instance, the iodo and bromo positions can undergo sequential cross-coupling reactions to introduce functionalities that can then participate in cyclization reactions. A hypothetical, yet chemically plausible, route to a fused polycyclic system is outlined below:

| Step | Reaction Type | Reactant | Position on Indazole | Resulting Intermediate |

| 1 | Sonogashira Coupling | Terminal alkyne | 4-iodo | 4-Alkynyl-3-bromo-6-fluoroindazole |

| 2 | Intramolecular Cyclization | - | - | Fused tricyclic system |

This stepwise approach, leveraging the differential reactivity of the halogens, enables the controlled and predictable assembly of complex molecular frameworks. Furthermore, methods like 1,3-dipolar cycloadditions with in situ generated nitrile imines and benzynes have been employed for the synthesis of substituted 1H-indazoles, showcasing the versatility of the indazole core in constructing fused systems. nih.gov The synthesis of pyrazole- and thiazole-annulated azabicycles from dinitroindazoles further illustrates the potential for creating intricate polycyclic structures from indazole precursors. researchgate.net

Scaffold for the Development of Academic Compound Libraries for Chemical Biology Probes

The development of compound libraries for high-throughput screening is a cornerstone of modern chemical biology and drug discovery. The ideal scaffold for such libraries should be readily diversifiable, allowing for the introduction of a wide range of functional groups to explore chemical space. This compound, with its three distinct points of modification, serves as an excellent scaffold for the generation of academic compound libraries. mdpi.com

The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, combined with the potential for nucleophilic aromatic substitution of the fluorine atom, allows for a combinatorial approach to library synthesis. acs.org By systematically varying the coupling partners at each position, a large and diverse collection of compounds can be generated from a single starting material.

A representative strategy for library generation is depicted below:

| Position | Reaction | Building Blocks |

| 4-iodo | Suzuki or Sonogashira Coupling | Diverse boronic acids or alkynes |

| 3-bromo | Heck or Buchwald-Hartwig Coupling | Alkenes or amines |

| 6-fluoro | Nucleophilic Aromatic Substitution | Various nucleophiles |

This modular approach facilitates the rapid synthesis of numerous analogs, which can then be screened for their ability to interact with biological targets. The synthesis of novel substituted indazoles as potential antimicrobial agents highlights the utility of this scaffold in generating functionally diverse molecules. orientjchem.org

Role in the Synthesis of Advanced Materials: Organic Electronics or Luminescent Systems

Halogenated organic molecules play a crucial role in the development of advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. uky.edu The introduction of halogen atoms can significantly influence the electronic properties, molecular packing, and stability of these materials. uky.edu this compound represents a promising building block for the synthesis of novel materials with tailored optoelectronic properties.

The indazole core itself is a component of some photophysically active compounds. researchgate.net By utilizing the reactive halogen sites, various π-conjugated systems can be appended to the indazole scaffold through cross-coupling reactions. This allows for the systematic tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in electronic devices. The application of indazole compounds in OLED devices is an area of active research. researchgate.net

Furthermore, the introduction of heavy atoms like bromine and iodine can promote intersystem crossing, potentially leading to the development of phosphorescent materials for use in triplet-harvesting OLEDs. While direct applications of this compound in this area are yet to be extensively reported, its structural motifs are analogous to other halogenated heterocycles used in the design of luminescent materials.

Design of Custom Organometallic Reagents and Catalytic Intermediates Derived from Indazole

The development of novel ligands for transition metal catalysis is a continuous endeavor aimed at improving reaction efficiency, selectivity, and scope. Indazole-containing ligands have shown promise in this regard. acs.org this compound can serve as a versatile platform for the synthesis of custom organometallic reagents and catalytic intermediates.

The distinct reactivity of the halogen substituents is key to its utility in this context. The more reactive C-I bond can be selectively functionalized, for example, through a Sonogashira coupling, to introduce a ligating group, while the C-Br bond remains available for further transformations or to influence the electronic properties of the resulting ligand. libretexts.orgsoton.ac.uk The regioselectivity of Sonogashira couplings on di-halogenated substrates is often dictated by the nature of the halogen, with the order of reactivity being I > Br > Cl. libretexts.orgnih.govrsc.org

An illustrative example of the expected regioselectivity in cross-coupling reactions with this compound is provided below:

| Reaction Type | Coupling Partner | Expected Site of Reaction | Rationale |

| Suzuki Coupling | Arylboronic acid | 4-iodo | Higher reactivity of the C-I bond |

| Heck Coupling | Alkene | 4-iodo | Higher reactivity of the C-I bond organic-chemistry.orglibretexts.orgyoutube.com |

| Sonogashira Coupling | Terminal alkyne | 4-iodo | Higher reactivity of the C-I bond libretexts.orgnih.govresearchgate.net |

This predictable reactivity allows for the rational design of indazole-based ligands with specific steric and electronic properties. For instance, the synthesis of an indazole phosphine (B1218219) ligand and its application in gold catalysis demonstrates the potential of this heterocyclic core in ligand design. acs.org The ability to fine-tune the ligand environment around a metal center is crucial for optimizing catalytic activity and achieving desired chemical transformations.

Future Directions and Emerging Research Avenues for 3 Bromo 6 Fluoro 4 Iodoindazole

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of highly functionalized indazoles is moving towards greener and more efficient catalytic approaches. benthamdirect.comingentaconnect.com For a polysubstituted compound like 3-Bromo-6-fluoro-4-iodoindazole, future synthetic strategies will likely focus on sustainability, minimizing waste and avoiding harsh reagents.

Key areas of development include:

Metal-Free Halogenation: Traditional halogenation methods often use reagents like molecular bromine (Br₂) which are environmentally hazardous. researchgate.net Recent advancements have established metal-free, regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS for chlorination, NBS for bromination) in environmentally benign solvents like water and ethanol (B145695). rsc.orgnih.gov These methods offer high yields and can be fine-tuned to achieve mono- or poly-halogenation, which is crucial for selectively synthesizing precursors to the target molecule. researchgate.netrsc.orgnih.gov

Catalyst-Based Approaches: Transition-metal catalysis is a cornerstone of modern indazole synthesis, enhancing both efficiency and selectivity. benthamdirect.comresearchgate.net Catalysts based on rhodium, copper, and palladium have been instrumental in developing C-H activation, C-N coupling, and annulation reactions to build the indazole core. nih.govresearchgate.netresearchgate.netnih.gov Future work will likely adapt these catalytic systems to install the specific halogen pattern of this compound, possibly through sequential, one-pot procedures.

Green and Natural Catalysts: An emerging area of interest is the use of non-traditional, sustainable catalysts. For instance, lemon peel powder has been successfully used as a natural, green catalyst for synthesizing 1H-indazoles under ultrasound irradiation, offering good yields in short reaction times. researchgate.net While application to complex halogenated indazoles is yet to be explored, this represents a promising direction for sustainable chemical manufacturing.

| Methodology | Typical Reagents/Catalysts | Solvent | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Metal-Free Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Water, Ethanol | Environmentally friendly, high regioselectivity, mild conditions. rsc.orgnih.gov | Achieves selective mono- and poly-halogenation by adjusting conditions. rsc.orgnih.gov |

| Transition-Metal Catalysis | Pd(OAc)₂, [Cp*RhCl₂]₂, CuI | DMSO, Toluene | High efficiency, broad functional group tolerance, versatile for C-H activation and cross-coupling. researchgate.netnih.govresearchgate.net | Enables construction of complex indazole derivatives through cascade reactions. researchgate.netnih.gov |

| Green/Natural Catalysis | Lemon Peel Powder | DMSO | Sustainable, cost-effective, utilizes waste biomass. researchgate.net | Effective for 1H-indazole synthesis under ultrasound irradiation. researchgate.net |

In-depth Mechanistic Studies of Novel Reactivity Profiles

Understanding the reaction mechanisms behind the functionalization of the indazole ring is critical for controlling selectivity and developing new transformations. For this compound, the interplay between the three different halogens presents a complex but rich field for mechanistic investigation.

C-H Functionalization Mechanisms: Transition metal-catalyzed C-H activation is a powerful tool for modifying the indazole core. rsc.orgbits-pilani.ac.inresearchgate.net Mechanistic studies, often combining experimental data with theoretical calculations, have elucidated the pathways for these reactions. For example, Rh(III)-catalyzed C-H/C-H cross-coupling of aldehyde phenylhydrazones is proposed to proceed through a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. researchgate.netnih.gov Understanding how the electronic properties of the fluoro, bromo, and iodo substituents influence the rates and regioselectivity of such C-H activations is a key area for future research.